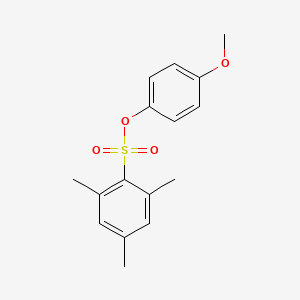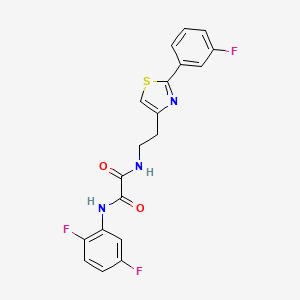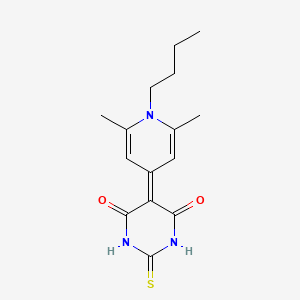![molecular formula C18H17F2N3O2 B2768376 1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one CAS No. 1817737-04-4](/img/structure/B2768376.png)
1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of imidazolidinones and has been synthesized using various methods.
Applications De Recherche Scientifique
Imidazolidin-4-ones in Bioactive Oligopeptides
Imidazolidin-4-ones are frequently used for skeletal modifications in bioactive oligopeptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. These compounds are synthesized through the reaction of an alpha-aminoamide moiety with a ketone or an aldehyde, which then undergoes intramolecular cyclization. The process has shown unexpected stereoselectivity, influenced significantly by intramolecular hydrogen bonds (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, P. Gomes, 2007).
Antagonistic Activities of Imidazolidin-2-ones
Imidazolidin-2-ones have been identified as potent antagonists of specific biological receptors. For instance, they have shown significant in vitro and in vivo efficacy for the prevention and treatment of osteoporosis by targeting the alpha(v)beta(3) receptor. The synthesis of these compounds involves the strategic preparation of oxidized derivatives to support ongoing metabolism and safety studies (J. Hutchinson et al., 2003).
Antibacterial and Antifungal Applications
New derivatives of imidazolidin-2-ones have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds, featuring varied aromatic substituents, have shown significant antimicrobial activities, highlighting their potential as new therapeutic agents (Y. Ammar et al., 2016).
CO2 Capture and Sequestration
Imidazolidin-2-ones have also been explored for environmental applications, such as CO2 capture and sequestration. A specific study demonstrated the reversible reaction of an ionic liquid incorporating an appended amine group with CO2, forming a carbamate salt. This showcases the compound's potential in nonvolatile, efficient CO2 capture technologies (Eleanor D. Bates et al., 2002).
Synthesis of Glycolurils and Analogues
The synthesis of glycolurils, including imidazolidin-2-ones, and their analogues has broad applications in pharmacology, explosives, and supramolecular chemistry. New methods for synthesizing these compounds are of significant interest due to their widespread utility across various scientific and technological fields (A. Kravchenko, V. Baranov, G. Gazieva, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[3-(3,6-difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-11-1-3-16-14(7-11)15-8-12(20)2-4-17(15)23(16)10-13(24)9-22-6-5-21-18(22)25/h1-4,7-8,13,24H,5-6,9-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVYYQQLOKRDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC(CN2C3=C(C=C(C=C3)F)C4=C2C=CC(=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2768294.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2768295.png)
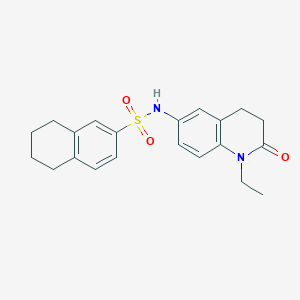
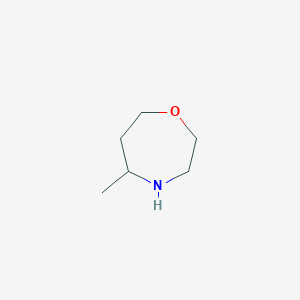
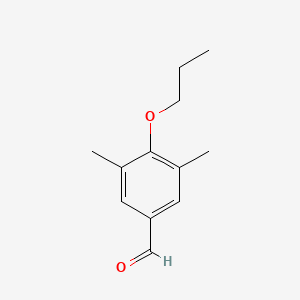
![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)


![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)
